molecular formula C17H18N2O4 B565816 4-[2-[2-羟乙基(苯基)氨基]-2-氧化亚烷基-乙基]-~{n}-氧化亚烷基-苯甲酰胺 CAS No. 1429651-50-2

4-[2-[2-羟乙基(苯基)氨基]-2-氧化亚烷基-乙基]-~{n}-氧化亚烷基-苯甲酰胺

货号: B565816
CAS 编号: 1429651-50-2
分子量: 314.3
InChI 键: RFAZNTABYJYOAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺通过选择性抑制组蛋白脱乙酰酶6来发挥作用。这种抑制导致乙酰化α-微管蛋白和乙酰化过氧化物酶的积累,它们是组蛋白脱乙酰酶6的底物。 该化合物通过增加DNA损伤的积累和促进转化细胞凋亡来增强DNA损伤抗癌剂的有效性 .

安全和危害

This involves studying the toxicity of the compound and any hazards associated with its use .

生化分析

Biochemical Properties

This compound has been found to effectively inhibit the α-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis in B16-F10 murine melanoma cells without accompanying cytotoxicity . It interacts with the enzyme tyrosinase, a key enzyme in melanin synthesis .

Cellular Effects

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide has shown to influence cell function by inhibiting melanin synthesis in melanoma cells . This could potentially impact cell signaling pathways and cellular metabolism related to melanin production .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the catalytic activity of tyrosinase, an enzyme crucial for melanin synthesis . This inhibition is not due to a reduction in the expression of tyrosinase, but rather a direct inhibition of its catalytic activity .

Temporal Effects in Laboratory Settings

The effects of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide on melanin synthesis were observed over time in laboratory settings

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been detailed in the available literature, the compound has been tested in murine melanoma cells

Metabolic Pathways

Its interaction with tyrosinase suggests it may be involved in the metabolic pathways of melanin synthesis .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in areas of the cell where melanin synthesis occurs .

准备方法

合成路线和反应条件

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺的合成涉及多个步骤,从市售前体开始。关键步骤包括:

    苯乙酰胺核的形成: 第一步涉及通过苯乙酸和苯胺衍生物在酸性条件下反应形成苯乙酰胺核。

    羟乙基化: 下一步涉及使用环氧乙烷或类似试剂对酰胺氮进行羟乙基化。

工业生产方法

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺会发生各种化学反应,包括:

常用试剂和条件

主要产物

相似化合物的比较

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺是独特的,因为它对组蛋白脱乙酰酶6具有高度选择性,并且能够增强DNA损伤剂的有效性,而不影响正常细胞。类似的化合物包括:

这些化合物具有类似的作用机制,但它们在选择性、效力和研究中的具体应用方面有所不同 .

属性

IUPAC Name

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZNTABYJYOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPOB
Reactant of Route 2
HPOB
Reactant of Route 3
Reactant of Route 3
HPOB
Reactant of Route 4
HPOB
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
HPOB
Reactant of Route 6
Reactant of Route 6
HPOB
Customer
Q & A

A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.

ANone: HPOB's HDAC6 inhibition has been shown to:

  • Induce cell cycle arrest: HPOB treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.
  • Enhance the effectiveness of DNA-damaging anticancer drugs: HPOB increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.
  • Reduce melanin synthesis: HPOB inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.
  • Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, HPOB exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.

A: While HPOB demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.

A: The molecular formula of HPOB is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]

A: HPOB's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between HPOB and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.

A: While specific SAR studies for HPOB are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from HPOB. This suggests ongoing efforts to optimize HPOB's structure for enhanced potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of HPOB under various conditions and potential formulation strategies is not extensively discussed in the provided research.

ANone: While specific analytical methods for HPOB are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.

ANone: HPOB's efficacy has been evaluated in various in vitro and in vivo models, including:

  • Multiple myeloma cells: HPOB demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.
  • AML cells: HPOB exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.
  • B16-F10 murine melanoma cells: HPOB effectively inhibited α-MSH-induced melanin synthesis in these cells.
  • Rat adrenal pheochromocytoma PC12 cells: HPOB showed protective effects against corticosterone-induced injury in this model.
  • Rat model of photothrombotic stroke: HPOB exhibited neuroprotective effects in this model.

A: Yes, HPOB demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.

A: While information on long-term effects is limited, HPOB exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.

ANone: No information on clinical trials involving HPOB is available within the provided research.

ANone: Given its diverse effects, HPOB holds promise for various applications, including:

  • Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.
  • Neuroprotection: HPOB's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。